molecular formula C22H25NO3S B1613092 3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-thiomethyl benzophenone CAS No. 898761-67-6

3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-thiomethyl benzophenone

Cat. No.: B1613092
CAS No.: 898761-67-6
M. Wt: 383.5 g/mol
InChI Key: QAECQOFXHCVWIS-UHFFFAOYSA-N
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Description

3-[8-(1,4-Dioxa-8-azaspiro[45]decyl)methyl]-4’-thiomethyl benzophenone is a complex organic compound with a unique structure that includes a spirocyclic system, a benzophenone core, and a thiomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4’-thiomethyl benzophenone typically involves multiple steps, starting with the preparation of the spirocyclic intermediate. The key steps include:

    Formation of the Spirocyclic Intermediate: This involves the reaction of a suitable amine with a diol to form the spirocyclic structure.

    Attachment of the Benzophenone Core: The spirocyclic intermediate is then reacted with a benzophenone derivative under specific conditions to attach the benzophenone core.

    Introduction of the Thiomethyl Group: Finally, the thiomethyl group is introduced through a substitution reaction, often using a thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4’-thiomethyl benzophenone can undergo various types of chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzophenone core can be reduced to form secondary alcohols.

    Substitution: The spirocyclic system can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4’-thiomethyl benzophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4’-thiomethyl benzophenone involves its interaction with specific molecular targets. The spirocyclic system and benzophenone core allow it to interact with various enzymes and receptors, potentially modulating their activity. The thiomethyl group can undergo redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4’-methyl benzophenone
  • 3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4’-methoxy benzophenone

Uniqueness

3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4’-thiomethyl benzophenone is unique due to the presence of the thiomethyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(4-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3S/c1-27-20-7-5-18(6-8-20)21(24)19-4-2-3-17(15-19)16-23-11-9-22(10-12-23)25-13-14-26-22/h2-8,15H,9-14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAECQOFXHCVWIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCC4(CC3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643306
Record name {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898761-67-6
Record name Methanone, [3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl][4-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898761-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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